1-(1-Naphthyl)ethanol
Overview
Description
1-(1-Naphthyl)ethanol is an organic compound with the chemical formula C12H12O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it optically active. This compound is widely used in chemical synthesis, particularly as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
Target of Action
1-(1-Naphthyl)ethanol, also known as ®-(+)-1-(1-naphthyl)ethanol, is a chiral compound . It is primarily used as a chiral inducer . The primary targets of this compound are enzymes involved in asymmetric reactions, particularly asymmetric hydrogenation and asymmetric nucleophilic addition reactions .
Mode of Action
The compound interacts with its targets (the enzymes) to catalyze asymmetric reactions . Being chiral, it can achieve high enantioselectivity in the products of these reactions . This means that it can selectively produce one enantiomer over the other, which is crucial in the synthesis of many pharmaceuticals and fine chemicals .
Biochemical Pathways
This compound is involved in the biochemical pathways of asymmetric reduction of prochiral ketones . This process is commonly used to produce chiral alcohols, which serve as intermediates in the synthesis of various agrochemicals, pharmaceuticals, and other fine chemicals .
Pharmacokinetics
It is known that the compound is a solid, usually appearing as white to pale yellow crystals . It has a predicted density of 1.113±0.06 g/cm3, a melting point of 47-49°C, and a boiling point of 316.0±11.0 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The primary result of the action of this compound is the production of high enantioselectivity products in asymmetric reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place, separate from oxidizing agents and strong acids . Any operations involving this compound should be conducted under safe laboratory conditions . Before using or handling this compound, the relevant safety precautions and operating guidelines should be carefully read and followed .
Biochemical Analysis
Biochemical Properties
1-(1-Naphthyl)ethanol plays a significant role in biochemical reactions. It is a chiral drug intermediate for the production of mevinic acid analog, a potent cholesterol agent . It acts as an HMG-CoA reductase inhibitor and is hence used in the synthesis of statins . Statins are lipid-lowering drugs used to lower cholesterol in the body .
Cellular Effects
The cellular effects of this compound are primarily related to its role as an HMG-CoA reductase inhibitor . By inhibiting this enzyme, it reduces the production of cholesterol in the body . This can have a significant impact on cell function, particularly in cells that are dependent on cholesterol for certain processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the enzyme HMG-CoA reductase . By inhibiting this enzyme, it prevents the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol . This results in a decrease in cholesterol production .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions
Metabolic Pathways
It is known that the compound is a chiral drug intermediate for the production of mevinic acid analog, suggesting that it may be involved in the cholesterol biosynthesis pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Naphthyl)ethanol can be synthesized through the reduction of 1-acetonaphthone using sodium tetrahydroborate in ethanol. This reaction typically takes about 2 hours . Another method involves the whole-cell bioreduction of 1-acetonaphthone to enantiopure this compound using selected microorganisms .
Industrial Production Methods: Industrial production of this compound often involves the condensation reaction of naphthalene and vinyl alcohol or vinyl ethanol under acidic conditions with a suitable catalyst .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Naphthyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-acetonaphthone.
Reduction: It can be reduced to form 1-naphthylmethane.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium tetrahydroborate is commonly used for reduction reactions.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: 1-Acetonaphthone
Reduction: 1-Naphthylmethane
Substitution: Various halogenated derivatives
Scientific Research Applications
1-(1-Naphthyl)ethanol has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a chiral building block in the synthesis of biologically active molecules.
Industry: It is used in the production of rubber adhesives, plastic plasticizers, and surfactants.
Comparison with Similar Compounds
1-Naphthol: An isomer with a hydroxyl group on the naphthalene ring.
2-Naphthol: Another isomer with the hydroxyl group in a different position.
1-Naphthylmethanol: A similar compound with a methanol group instead of an ethanol group.
Uniqueness: 1-(1-Naphthyl)ethanol is unique due to its chiral nature, making it highly valuable in the synthesis of enantiomerically pure compounds. Its role as an intermediate in the production of statins also sets it apart from other similar compounds .
Properties
IUPAC Name |
1-naphthalen-1-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRQOYRPWJULJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314821 | |
Record name | 1-(1-Naphthyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501314821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1517-72-2 | |
Record name | 1-(1-Naphthyl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1517-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthylethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1517-72-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70018 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(1-Naphthyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501314821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthylethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.702 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-(1-Naphthyl)ethanol?
A1: The molecular formula of this compound is C12H12O, and its molecular weight is 172.22 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, researchers have used techniques like electron ionization mass spectrometry (EI-MS) to study the fragmentation patterns of this compound derivatives like phenylacetates. [] This technique provides insights into the compound's structure and fragmentation pathways.
Q3: How is this compound used in asymmetric synthesis?
A3: this compound serves as a chiral auxiliary in asymmetric synthesis. For example, it facilitates the selective opening of anhydrides like (3RS,4SR)-3,4-bis[dimethyl(4-methylphenyl)silyl]hexane-1,6-dioic anhydride, leading to the synthesis of enantiomerically enriched compounds. []
Q4: Has this compound been explored in kinetic resolution reactions?
A4: Yes, this compound acts as a model substrate in kinetic resolution studies. Researchers have investigated its enantioselective acylation using lipases like LIP (Pseudomonas), PLC (Alcaligenes), and ALC (Achromobacter), achieving high enantioselectivity. []
Q5: How does the structure of this compound influence its reactivity in lipase-catalyzed acetylation?
A5: Introducing substituents on the naphthalene ring significantly impacts reactivity. For example, a methyl group at the 4- or 2-position decreases reactivity, especially in the latter case. Notably, 2,2,2-Trifluoro-1-(1-naphthyl)ethanol (TFNE) displays different enantioselectivity compared to its 2-naphthyl isomer with specific lipases. []
Q6: Can this compound be used to differentiate between alkyl-oxygen fission mechanisms in esters?
A6: Yes, studies comparing this compound and its esters revealed that while both undergo alkyl-oxygen fission, esters tend to react less readily. Interestingly, introducing methoxy or ethoxy substituents on the naphthyl ring enhances alkyl-oxygen fission, particularly at the 2-position, with ethoxy being more potent than methoxy. [] This difference is attributed to steric factors.
Q7: How is this compound employed in chiral stationary phases for HPLC?
A7: Derivatives of this compound, particularly its esters with phenylcarbamic acid, have been incorporated into chiral stationary phases for HPLC. These phases demonstrate successful enantiomeric separations of various compounds, including this compound itself. [, , ]
Q8: What role does this compound play in understanding chiral recognition by cyclodextrin derivatives?
A8: this compound serves as a guest molecule in studies investigating the chiral recognition ability of modified cyclodextrins, like 6-O-tert-butyldimethylsilylated β-cyclodextrin (TBDMS-β-CD) dimers. These dimers exhibit high binding selectivity for the (S)-enantiomer of 1-(1-Naphthyl)ethylamine and this compound. []
Q9: Has this compound been used in the development of chiral metal-organic frameworks (MOFs)?
A9: Yes, researchers have explored incorporating this compound into chiral MOFs. For instance, nanosized CuLBH (copper-based MOF) decorated with carboxylated cellulose demonstrated enhanced enantioselective capture of this compound enantiomers compared to pristine components. []
Q10: Can microorganisms be used to produce enantiomerically pure this compound?
A10: Yes, several fungi, including Alternaria alternata and Candida parapsilosis, have demonstrated the ability to reduce 1-acetonaphthone to (S)-(-)-1-(1'-naphthyl)-ethanol with high enantiomeric excess. [, ] This biocatalytic approach offers a sustainable alternative to chemical synthesis.
Q11: How has computational chemistry been used to study this compound?
A11: Researchers utilize computational methods to investigate the mechanism of reactions involving this compound and its derivatives. For instance, density functional theory (DFT) calculations help predict the enantioselectivity of kinetic resolutions using chiral 4-dialkylaminopyridine catalysts. [, ]
Q12: Can computational studies predict the impact of structural modifications on the catalytic activity of this compound derivatives?
A12: Yes, computational studies successfully predicted that modifying the aryl group in a catalyst from phenyl to 3,5-dimethylphenyl would enhance selectivity in kinetic resolution reactions using this compound as a substrate. [] This highlights the predictive power of computational chemistry in catalyst design.
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